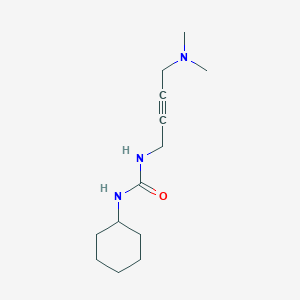
1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea” is a complex organic compound. It contains a urea group (-NH-CO-NH-) attached to a cyclohexyl group and a 4-(dimethylamino)but-2-yn-1-yl group. Urea derivatives are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea group attached to a cyclohexyl ring and a 4-(dimethylamino)but-2-yne group. The presence of the dimethylamino group could potentially allow for interesting electronic properties, as nitrogen is a good electron donor .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the urea group and the dimethylamino group. The urea group could potentially undergo reactions with nucleophiles, while the dimethylamino group could act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar urea group and the potentially basic dimethylamino group could influence its solubility, acidity/basicity, and other properties .Applications De Recherche Scientifique
Complexation-induced Unfolding of Heterocyclic Ureas
The research on heterocyclic ureas, including those with dimethylamino groups, discusses their synthesis and concentration-dependent unfolding to form multiply hydrogen-bonded complexes. These ureas demonstrate a primitive mimicry of the helix-to-sheet transition shown by peptides, suggesting their potential utility in the study of protein folding and self-assembly processes (Corbin et al., 2001).
Crystal Structure of Urea Derivatives
Research into the crystal structure of unsymmetrically substituted ureas has provided insights into the conformation and stabilization mechanisms of these molecules through intermolecular hydrogen bonds. This research aids in understanding molecular interactions and could have implications for material science and molecular engineering (Rao et al., 2010).
Synthesis of Cyclic Dipeptidyl Ureas
The synthesis of new classes of cyclic dipeptidyl ureas via the Ugi reaction offers a novel approach to creating pseudopeptidic structures with potential applications in pharmaceuticals and organic chemistry. These findings could lead to the development of new therapeutic agents or biochemical tools (Sañudo et al., 2006).
Urea as a Catalyst in Organic Synthesis
The use of urea in the catalyzed synthesis of organic compounds, such as arylmethylene derivatives, demonstrates its utility as an environmentally friendly and efficient catalyst in chemical reactions. This research highlights urea's role in green chemistry and its potential to streamline synthetic processes (Li et al., 2012).
Urea and Thiourea Derivatives in Chemical Synthesis
The preparation and characterization of urea and thiourea derivatives incorporating phosphinoylmethyl groups underscore their relevance in the synthesis of novel compounds. Such research contributes to the diversification of chemical libraries and the exploration of new reactions and materials (Lachkova et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-cyclohexyl-3-[4-(dimethylamino)but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-16(2)11-7-6-10-14-13(17)15-12-8-4-3-5-9-12/h12H,3-5,8-11H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGCULOQVPAWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)NC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

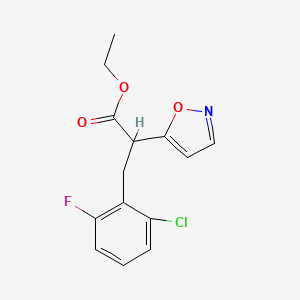

![2-cyclopropyl-7,8,9,10-tetrahydro-6H-pyrido[3',2':4,5]imidazo[1,2-a]azepine-4-carboxylic acid](/img/structure/B2447602.png)
![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}cyclohexanecarboxamide](/img/structure/B2447604.png)
![7-[(3-methylbenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2447606.png)
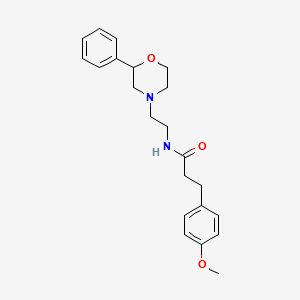
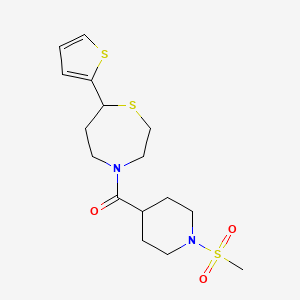

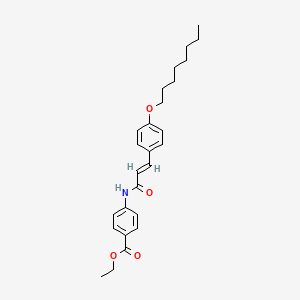


![2-chloro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-3-carboxamide](/img/structure/B2447619.png)
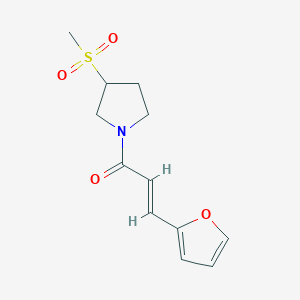
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate](/img/structure/B2447621.png)